molecular formula C14H22N4S2 B14559819 1H-Imidazole, 2,2'-dithiobis[1-(1,1-dimethylethyl)- CAS No. 61747-33-9

1H-Imidazole, 2,2'-dithiobis[1-(1,1-dimethylethyl)-

Cat. No.: B14559819
CAS No.: 61747-33-9
M. Wt: 310.5 g/mol
InChI Key: LMYLAUZHTPKHNQ-UHFFFAOYSA-N
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Description

1H-Imidazole, 2,2’-dithiobis[1-(1,1-dimethylethyl)-] is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The specific compound has unique structural features that make it of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 2,2’-dithiobis[1-(1,1-dimethylethyl)-] typically involves the reaction of imidazole derivatives with sulfur-containing reagents. One common method involves the use of amido-nitriles and nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 2,2’-dithiobis[1-(1,1-dimethylethyl)-] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiols.

    Substitution: Various substitution reactions can occur at the nitrogen or carbon atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole, 2,2’-dithiobis[1-(1,1-dimethylethyl)-] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2,2’-dithiobis[1-(1,1-dimethylethyl)-] involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the disulfide bond can undergo redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 2,2’-dithiobis[1-(1,1-dimethylethyl)-] is unique due to its disulfide linkage, which imparts distinct redox properties and potential for forming coordination complexes. These features make it particularly interesting for applications in catalysis and materials science.

Properties

CAS No.

61747-33-9

Molecular Formula

C14H22N4S2

Molecular Weight

310.5 g/mol

IUPAC Name

1-tert-butyl-2-[(1-tert-butylimidazol-2-yl)disulfanyl]imidazole

InChI

InChI=1S/C14H22N4S2/c1-13(2,3)17-9-7-15-11(17)19-20-12-16-8-10-18(12)14(4,5)6/h7-10H,1-6H3

InChI Key

LMYLAUZHTPKHNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CN=C1SSC2=NC=CN2C(C)(C)C

Origin of Product

United States

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